molecular formula C22H21N3O2S B2562408 2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine CAS No. 2034521-93-0

2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine

Cat. No.: B2562408
CAS No.: 2034521-93-0
M. Wt: 391.49
InChI Key: KBSDTRUZRLLJSB-UHFFFAOYSA-N
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Description

2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine is a complex organic compound that features a unique structure combining thieno[3,2-c]pyridine and azetidine moieties

Scientific Research Applications

2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine typically involves multi-step organic reactions

    Formation of Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to achieve the desired ring structure.

    Introduction of Azetidine Ring: The azetidine ring is introduced through nucleophilic substitution reactions, where suitable azetidine derivatives react with the thieno[3,2-c]pyridine core.

    Coupling with Phenoxy Pyridine: The final step involves the coupling of the intermediate product with phenoxy pyridine using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
  • 3-{4H,5H,6H,7H-Thieno[3,2-c]pyridin-5-yl}propanoic acid
  • 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

Uniqueness

2-[3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)phenoxy]pyridine stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-22(16-4-3-5-19(12-16)27-21-6-1-2-9-23-21)25-14-18(15-25)24-10-7-20-17(13-24)8-11-28-20/h1-6,8-9,11-12,18H,7,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSDTRUZRLLJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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